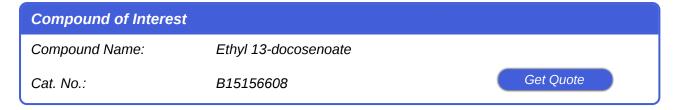


Spectral Data Analysis of Ethyl 13-docosenoate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral data for **Ethyl 13-docosenoate**, also known as Ethyl erucate. The information presented herein is intended to support research and development activities by providing detailed spectral characterization and the methodologies for its acquisition.

Spectral Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy of **Ethyl 13-docosenoate**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data for Ethyl 13-docosenoate (Solvent: CDCl₃)



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~5.34	Multiplet	2H	-CH=CH-
4.12	Quartet	2H	-OCH ₂ CH ₃
2.28	Triplet	2H	-CH ₂ COO-
~2.01	Multiplet	4H	-CH2-CH=CH-CH2-
1.62	Quintet	2H	-CH ₂ CH ₂ COO-
~1.25	Singlet (broad)	28H	-(CH2)14-
1.25	Triplet	3H	-OCH ₂ CH ₃
0.88	Triplet	3H	CH3(CH2)7-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectral Data for Ethyl 13-docosenoate (Solvent: CDCl₃)



Chemical Shift (δ) ppm	Assignment
173.9	C=O
129.9	-CH=CH-
60.1	-OCH ₂ CH ₃
34.4	-CH₂COO-
31.9	-(CH ₂)n-
29.7	-(CH ₂)n-
29.5	-(CH ₂)n-
29.3	-(CH ₂)n-
29.2	-(CH ₂)n-
29.1	-(CH ₂)n-
27.2	-CH ₂ -CH=
25.0	-CH2CH2COO-
22.7	-CH2CH3 (chain)
14.3	-OCH₂CH₃
14.1	CH3(CH2)7-

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for Ethyl 13-docosenoate (GC-MS)



m/z	Relative Intensity	Assignment
366	Low	[M] ⁺ (Molecular Ion)
321	Moderate	[M - OCH ₂ CH ₃]+
297	Moderate	[M - C5H11]+
88	High	[CH₃CH₂OC(OH)=CH₂] ⁺ (McLafferty Rearrangement)
55	High	[C ₄ H ₇] ⁺

Infrared (IR) Spectroscopy

Table 4: Infrared (IR) Spectroscopy Data for Ethyl 13-docosenoate (Neat)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3005	Medium	=C-H Stretch
2925, 2854	Strong	C-H Stretch (asymmetric and symmetric)
1740	Strong	C=O Stretch (Ester)
1465	Medium	C-H Bend (Scissoring)
1175	Strong	C-O Stretch (Ester)
722	Weak	-(CH ₂)n- Rocking

Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

• Sample Preparation: A sample of **Ethyl 13-docosenoate** was dissolved in deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.



- Instrumentation: ¹H and ¹³C NMR spectra were recorded on a high-resolution NMR spectrometer.
- ¹H NMR Acquisition: Proton NMR spectra were acquired using a standard single-pulse experiment. Data were collected with a sufficient number of scans to ensure a good signalto-noise ratio.
- ¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
- Data Processing: The raw data were Fourier transformed, phase-corrected, and baselinecorrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Mass Spectrometry (MS)

- Technique: Gas Chromatography-Mass Spectrometry (GC-MS) was utilized for the analysis.
- Sample Introduction: The sample was introduced into the GC via a heated injection port.
- Gas Chromatography: The separation was performed on a capillary column suitable for the analysis of fatty acid esters. The oven temperature was programmed to ramp from a low initial temperature to a final high temperature to ensure the elution of the compound. Helium was used as the carrier gas.
- Mass Spectrometry: The eluent from the GC was directed into the ion source of a mass spectrometer operating in electron ionization (EI) mode. The mass spectrum was recorded over a mass-to-charge ratio (m/z) range sufficient to include the molecular ion and significant fragment ions.

Infrared (IR) Spectroscopy

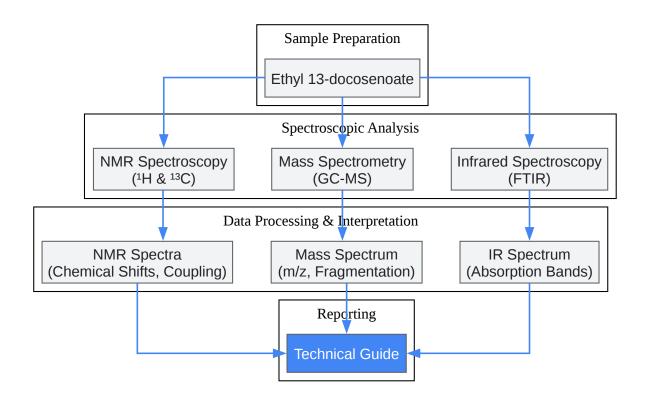
- Technique: Fourier Transform Infrared (FTIR) spectroscopy was employed.
- Sample Preparation: A drop of neat Ethyl 13-docosenoate was placed between two
 potassium bromide (KBr) plates to form a thin capillary film.
- Instrumentation: The spectrum was recorded using an FTIR spectrometer.



• Data Acquisition: The spectrum was obtained by averaging a number of scans to improve the signal-to-noise ratio. The data was collected over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean KBr plates was recorded and subtracted from the sample spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like **Ethyl 13-docosenoate**.



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